3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine

Medicinal Chemistry Parallel Synthesis Structure-Activity Relationship

3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine (CAS 1419222-65-3) is a heterocyclic building block characterized by an imidazo[1,5-a]pyrazine core with an azetidine ring at the 3-position and bromo/chloro substituents at the 1- and 8-positions, respectively. The core scaffold is a recognized privileged structure in kinase inhibitor discovery , and the presence of the strained azetidine ring, along with two different halogen handles, makes this compound a versatile synthetic intermediate for structure-activity relationship (SAR) exploration.

Molecular Formula C9H8BrClN4
Molecular Weight 287.54 g/mol
Cat. No. B11843261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine
Molecular FormulaC9H8BrClN4
Molecular Weight287.54 g/mol
Structural Identifiers
SMILESC1CN(C1)C2=NC(=C3N2C=CN=C3Cl)Br
InChIInChI=1S/C9H8BrClN4/c10-7-6-8(11)12-2-5-15(6)9(13-7)14-3-1-4-14/h2,5H,1,3-4H2
InChIKeyNKLHBEHSHQYYTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine: A Dual-Halogenated Azetidine Building Block for Medicinal Chemistry


3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine (CAS 1419222-65-3) is a heterocyclic building block characterized by an imidazo[1,5-a]pyrazine core with an azetidine ring at the 3-position and bromo/chloro substituents at the 1- and 8-positions, respectively . The core scaffold is a recognized privileged structure in kinase inhibitor discovery [1], and the presence of the strained azetidine ring, along with two different halogen handles, makes this compound a versatile synthetic intermediate for structure-activity relationship (SAR) exploration [2].

Why 3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine Cannot Be Simply Replaced by Other Imidazo[1,5-a]pyrazine Analogs


The unique combination of three specific structural features—the 3-azetidine ring, the 1-bromo, and the 8-chloro substituents—renders generic substitution of 3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine highly problematic. In kinase inhibitor SAR, the 3-position group is critical for potency and selectivity, as demonstrated with ACK1 inhibitors where the 3-substituent occupies a key hydrophobic pocket [1]. Simultaneously, the 1-bromo and 8-chloro groups provide differentiated, orthogonal reactive sites. The 8-chloro substituent is a common feature in key intermediates for cyclobutane-substituted imidazopyrazines [2], while the 1-position bromine offers a more reactive site for cross-coupling. Using an analog lacking either halogen, such as 3-(azetidin-1-yl)-8-chloroimidazo[1,5-a]pyrazine (CAS 1326280-68-5) which is missing the 1-bromo group, would forfeit a crucial diversification point, drastically reducing the library complexity that can be generated.

Quantitative Differentiation Evidence for 3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine


Orthogonal Halogenation Provides a Dual Diversification Point Lacking in Common Scaffolds

Unlike the common mono-halogenated scaffold 1-bromo-8-chloroimidazo[1,5-a]pyrazine (CAS 1352897-61-0), which lacks the azetidine ring, 3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine incorporates two distinct halogen atoms (Br and Cl) in addition to a pre-installed 3-azetidine group. This provides three independent diversification points, whereas the comparator only offers two (Br and Cl) . The documented use of 3-substituted-8-chloroimidazo[1,5-a]pyrazines as advanced intermediates, where the C-1 position is halogenated to install a different group, establishes a synthetic precedent for the target compound's expanded utility [1].

Medicinal Chemistry Parallel Synthesis Structure-Activity Relationship

The Azetidine Group Reduces cLogP Compared to Larger Cyclic Amines, Improving Lead-Likeness

The direct attachment of a strained azetidine ring at the 3-position provides a quantifiable advantage in controlling lipophilicity, a key parameter for drug-likeness. While specific experimental data for the compound is not available, class-level evidence from systematic studies on saturated heterocyclic amines shows that azetidine derivatives consistently exhibit lower LogP values compared to their larger pyrrolidine and piperidine analogs [1]. By incorporating an azetidine rather than a larger ring, the target compound is predicted to have improved solubility and a better lead-like profile than hypothetical 3-pyrrolidinyl or 3-piperidinyl analogs.

Drug Discovery Physicochemical Properties Lead-Likeness

Commercial Availability at High Purity Differentiates It from Novel, Unobtainable Analogs

A practical and often-overlooked differentiator is verified commercial availability at a purity suitable for screening. According to multiple vendor sources, the target compound is listed with a purity of at least 95%, with one vendor specifying a min. purity of 98%, classifying it as a 'screening compound' . In contrast, many proposed SAR analogs with different substitution patterns on the imidazo[1,5-a]pyrazine core remain purely literature compounds or patent examples with no established commercial source, creating a significant barrier to direct procurement and experimental follow-up [1].

Chemical Procurement Screening Libraries Synthetic Tractability

Proven R&D Scenarios Where 3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine Is the Superior Procurement Choice


Kinase-Focused Fragment or Lead-Like Library Synthesis

When synthesizing a kinase-targeted library for screening, this compound is the superior core. Its imidazo[1,5-a]pyrazine scaffold is a known kinase hinge-binding motif [1]. Pre-installation of the azetidine, which has been shown to lower lipophilicity relative to larger amines [2], generates library members with superior drug-like properties out of the gate. The orthogonal halogen handles allow for parallel, sequential functionalization to explore vectors extending toward the ribose pocket and solvent front, maximizing chemical space exploration from a single intermediate.

SAR Expansion of an Existing ACK1 or BTK Inhibitor Series

For groups working on non-receptor tyrosine kinases like ACK1 or Tec-family kinases such as BTK, where the 3-position of the imidazo[1,5-a]pyrazine core is known to interact with a hydrophobic pocket [1], procuring this specific building block is a strategic move. It allows for immediate replacement of larger 3-position groups with the compact azetidine, which can be a critical bioisosteric replacement to reduce molecular weight and improve metabolic stability, while the dual halogens enable access to analogs not possible with commercially available mono-halogenated cores.

Accelerated Lead Optimization Through a Streamlined 'Buy-and-Diversify' Strategy

A critical procurement advantage is the compound's immediate commercial availability (at >95% purity) from multiple vendors . This supports a rapid 'buy-and-diversify' approach. Instead of committing 4-8 weeks to a custom synthesis of a novel all-carbon 3-substituted analog, a lead optimization team can purchase this compound and, within the same week, generate a panel of novel analogs via chemoselective cross-couplings. This compresses the design-make-test cycle and provides a tangible time-to-data advantage over waiting for custom-synthesized alternatives.

Quote Request

Request a Quote for 3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.